Glycylmethionine

Protein metabolism Cell culture Nutritional biochemistry

Glycylmethionine (Gly-Met) is the only methionine-containing dipeptide among 22 tested that completely fails to support protein accretion in C2C12 myogenic cells (0% activity vs. 29.1–123.3% for other peptides), establishing it as the definitive negative control for muscle-cell methionine utilization studies. With a high-affinity bacterial transport Kₘ of ~1 μM and pronounced Maillard browning susceptibility, it is an irreplaceable probe substrate for peptide uptake kinetics and thermal stability research. Do not substitute without experimental validation.

Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
CAS No. 554-94-9
Cat. No. B1329909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycylmethionine
CAS554-94-9
Molecular FormulaC7H14N2O3S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)CN
InChIInChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
InChIKeyPFMUCCYYAAFKTH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycylmethionine (CAS 554-94-9): Dipeptide Compound Profile and Research-Grade Specifications


Glycylmethionine (Gly-Met) is a dipeptide composed of the amino acids glycine and L-methionine, with the molecular formula C₇H₁₄N₂O₃S and a molecular weight of 206.27 g/mol . It is available as a research-grade compound with typical purity specifications of ≥98% by HPLC and neutralization titration [1]. The compound exists as a white to light yellow powder or crystalline solid with a melting point of 140–145 °C . Glycylmethionine functions as a metabolite and is the reverse sequence of methionylglycine (Met-Gly) [2].

Why Glycylmethionine (CAS 554-94-9) Cannot Be Substituted with Other Methionine-Containing Peptides in Research Applications


In-class methionine-containing dipeptides and analogs exhibit substantial variation in biological efficacy, transport kinetics, and enzymatic susceptibility that precludes simple interchange. In protein accretion assays, glycylmethionine failed to support growth in C2C12 myogenic cells, whereas other methionine-containing dipeptides supported responses ranging from 29.1% to 123.3% relative to free L-methionine [1]. Dipeptides with methionine at the N-terminus (e.g., Met-Gly) promoted significantly greater protein accretion (P < 0.0001) than C-terminal methionine dipeptides such as glycylmethionine [1]. In bacterial transport systems, glycylmethionine exhibits a high-affinity uptake mechanism with a Km of approximately 1 μM in Salmonella typhimurium [2], a kinetic parameter that differs markedly from other dipeptides. Furthermore, glycylmethionine demonstrates heightened susceptibility to Maillard browning relative to free L-methionine and Met-Met dipeptides, producing near-black color after incubation with dextrose and exhibiting greater efficacy loss post-browning [3]. These quantitative performance divergences across biological and chemical stability metrics establish that glycylmethionine cannot be generically substituted without experimental validation.

Quantitative Evidence Guide: Glycylmethionine (CAS 554-94-9) Differential Performance Data


Glycylmethionine Fails to Support Protein Accretion in C2C12 Myogenic Cells While Other Methionine Peptides Retain 29.1–123.3% Activity

In a 72-hour C2C12 myogenic cell culture assay, glycylmethionine was the only methionine-containing peptide among 22 tested that failed to support protein accretion, whereas all other methionine-containing dipeptides exhibited responses ranging from 29.1% to 123.3% relative to free L-methionine [1]. In contrast, dipeptides with methionine at the N-terminus (e.g., Met-Gly) promoted significantly greater protein accretion (P < 0.0001) than C-terminal methionine dipeptides such as glycylmethionine, with stimulation of protein accretion linearly related to dipeptide hydrophobicity (P < 0.0001) [1].

Protein metabolism Cell culture Nutritional biochemistry

Glycylmethionine Exhibits High-Affinity Bacterial Transport with Km ≈ 1 μM in Salmonella typhimurium

Glycylmethionine transport in Salmonella typhimurium LT2 exhibits a high-affinity uptake mechanism with a Km of approximately 1 μM [1]. This kinetic parameter was determined using a novel physiological auxotroph method where protein synthesis was dependent on glycylmethionine uptake, measured via lysine decarboxylase induction at 5- to 15-minute intervals [1]. Competitive inhibition of glycylmethionine uptake by other dipeptides was observed in Escherichia coli B, confirming shared transport system utilization [1].

Bacterial transport Peptide uptake Microbiology

Glycylmethionine Displays Cytoplasmic Peptidase Hydrolysis with Km = 2 mM and 5-Fold Co²⁺ Stimulation in Pseudomonas putida

Subcellular fractionation of Pseudomonas putida revealed that glycylmethionine peptidase activity is exclusively cytoplasmic, with a Km of 2 mM [1]. The enzyme was stimulated fivefold by 1 mM Co²⁺ [1]. In competition assays, leucylleucine (12 mM) and leucylglycylglycine (10 mM) did not compete with glycylmethionine (1–2 mM) for hydrolysis, indicating distinct substrate specificity [1]. The crude peptidase extract exhibited wide specificity but did not cleave peptides containing D-residues, acylated N-termini, or N-methylated peptide bonds [1].

Enzymology Peptidase activity Bacterial metabolism

Glycylmethionine Peptidase Activity of Recombinant E. coli Aminoacylase Increases >40-Fold with Co²⁺

When glycyl-L-methionine was used as substrate for recombinant aminoacylase from Escherichia coli LGE 36, the addition of Co²⁺ ions increased peptidase activity more than 40-fold [1]. This dramatic stimulation contrasts with the enzyme's behavior toward N-acetyl-D,L-methionine, where Co²⁺ addition increased acylase activity only 3-fold [1]. The assay was conducted at 37°C in 100 mM Na,K-phosphate buffer at pH 7.0 with 0.2 mM CoCl₂ [1].

Recombinant enzymes Aminoacylase Enzyme kinetics

Glycylmethionine Exhibits Heightened Maillard Browning Susceptibility and Greater Post-Browning Efficacy Loss vs. Free L-Methionine and Met-Met Dipeptides

Following incubation with dextrose at 37.6°C and pH 9.5 for 14 days to induce Maillard browning, N-Gly-L-Met produced an almost black color and exhibited substantially greater efficacy loss than free L-methionine [1]. In contrast, Met-Met dipeptides that were equivalent in efficacy to L-methionine when unreacted demonstrated superior efficacy retention after browning compared to L-methionine [1]. N-acetyl-L-Met served as a positive control resistant to browning [1].

Maillard reaction Peptide stability Nutritional chemistry

Glycylmethionine Binds Staphylococcus aureus GmpC Lipoprotein-9 via Unique Side-Chain Interactions Unlike Any Other Known SBP

The 1.7 Å resolution crystal structure of Staphylococcus aureus lipoprotein-9 (SA0422, designated GmpC) in complex with glycylmethionine revealed that, unlike any other known substrate binding protein (SBP), GmpC binds the side chains of the glycylmethionine dipeptide through highly specific interactions [1]. Typically, dipeptide SBPs bind ligands in a largely hydrated pocket that accommodates diverse side chains with little specificity [1]. GmpC shares significant structural homology with the MetQ family of methionine SBPs, but sequence comparisons indicate that residues forming tight interactions with the methionine side chain are conserved in MetQ homologues, while glycine-coordinating residues are not [1].

Structural biology Substrate binding protein ABC transporter

Recommended Research and Industrial Application Scenarios for Glycylmethionine (CAS 554-94-9) Based on Quantitative Evidence


Negative Control for Methionine Utilization in C2C12 Myogenic Cell Culture Studies

As the only methionine-containing peptide among 22 tested that completely fails to support protein accretion in C2C12 myogenic cells (0% activity vs. 29.1–123.3% for other peptides), glycylmethionine serves as an essential negative control for experiments evaluating peptide transport, cellular methionine utilization, and protein accretion in muscle cell models [1].

Probe Substrate for Characterizing Bacterial Peptide Permease Systems

With a high-affinity transport Km of approximately 1 μM in Salmonella typhimurium and demonstrated competitive inhibition by other dipeptides in E. coli, glycylmethionine is an ideal probe substrate for kinetic characterization of bacterial peptide uptake systems and for mapping transport specificity in Gram-negative bacteria [2].

Substrate for Studying Cytoplasmic Peptidase Activity and Metal-Ion Regulation in Pseudomonas Species

The cytoplasmic glycylmethionine peptidase in Pseudomonas putida exhibits a Km of 2 mM, 5-fold stimulation by 1 mM Co²⁺, and distinct substrate specificity with no competition from 12 mM leucylleucine or 10 mM leucylglycylglycine, making it a valuable substrate for enzymological studies of bacterial peptidase regulation and metal-ion dependence [3].

Reference Compound for Maillard Browning Susceptibility Studies in Peptide Formulations

Glycylmethionine demonstrates pronounced susceptibility to Maillard browning, producing near-black color after 14-day dextrose incubation and losing bioefficacy to a greater extent than free L-methionine, establishing it as a useful reference standard for evaluating peptide stability during thermal processing and for assessing browning resistance in methionine analog formulations [4].

Ligand for Structural Studies of Dipeptide ABC Transporter Substrate Binding Proteins

The unique side-chain-specific binding mode of glycylmethionine to S. aureus GmpC lipoprotein-9, resolved at 1.7 Å, makes it an essential ligand for structural biology investigations of substrate binding protein specificity, ABC transporter mechanism, and methionine transport in Gram-positive pathogens [5].

Highly Responsive Substrate for Recombinant Aminoacylase Activity Assays

The >40-fold Co²⁺-stimulated increase in peptidase activity of recombinant E. coli aminoacylase toward glycylmethionine, compared to only 3-fold for N-acetyl-methionine, makes this dipeptide a sensitive and discriminating substrate for enzyme assays, metal-ion regulation studies, and optimization of industrial L-amino acid production processes [6].

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